4-aminothiophene-3-carboxylic acid (CAS 26112-64-1) is a highly specialized ortho-amino thiophenecarboxylic acid utilized primarily as the foundational building block for the thieno[3,4-d]pyrimidine heterocyclic scaffold. In industrial and pharmaceutical procurement, it serves as a critical bioisostere for anthranilic acid, enabling the strategic replacement of benzene rings with thiophene rings in drug discovery programs. This compound is essential for synthesizing advanced kinase inhibitors, anti-infective agents, and highly isomorphic fluorescent nucleosides, offering distinct electronic and spatial properties that cannot be achieved with more common thiophene isomers [1].
Generic substitution of 4-aminothiophene-3-carboxylic acid with the more widely available 2-aminothiophene-3-carboxylic acid (typically synthesized via the Gewald reaction) fundamentally alters the downstream heterocyclic core, yielding thieno[2,3-d]pyrimidines instead of thieno[3,4-d]pyrimidines [1]. This regiochemical shift changes the position of the sulfur atom relative to the pyrimidine nitrogens, which drastically modifies the molecule's electronic dipole, hydrogen-bonding vectors in kinase ATP-binding pockets, and photophysical properties. Furthermore, substituting with anthranilic acid yields quinazolines, which possess higher molecular weights and different lipophilicity profiles, failing to provide the specific bioisosteric advantages of the 3,4-thiophene fusion [2].
When utilized as a precursor for isomorphic fluorescent pyrimidine analogues, the thieno[3,4-d]pyrimidine core derived from 4-aminothiophene-3-carboxylic acid demonstrates vastly superior photophysical properties compared to its regioisomers. Spectroscopic evaluations show that the thieno[3,4-d]pyrimidine T-analogue achieves a fluorescence quantum yield of approximately 0.50, whereas the thieno[3,2-d]pyrimidine analogue yields only 0.06[1].
| Evidence Dimension | Fluorescence Quantum Yield (Φf) |
| Target Compound Data | Φf ≈ 0.50 (thieno[3,4-d]pyrimidine derivative) |
| Comparator Or Baseline | Φf ≈ 0.06 (thieno[3,2-d]pyrimidine analogue) |
| Quantified Difference | >8-fold increase in fluorescence quantum yield |
| Conditions | Aqueous solution, fluorescent T-analogue evaluation |
Drives the procurement of this specific isomer for developing highly emissive, non-perturbing RNA/DNA probes in chemical biology where signal intensity is paramount.
Cyclocondensation of 4-aminothiophene-3-carboxylic acid with urea or formamide exclusively generates the thieno[3,4-d]pyrimidine core. Unlike the thieno[2,3-d]pyrimidine derived from 2-aminothiophene-3-carboxylic acid, the 3,4-fused system possesses a unique electronic structure where the sulfur atom is symmetrically opposed to the pyrimidine fusion, altering the dipole moment and reducing the HOMO-LUMO gap [1].
| Evidence Dimension | Regiochemical Scaffold Yield |
| Target Compound Data | Thieno[3,4-d]pyrimidine (unique sulfur positioning) |
| Comparator Or Baseline | Thieno[2,3-d]pyrimidine (Gewald-derived from 2-amino isomer) |
| Quantified Difference | Distinct electronic dipole and vector geometry |
| Conditions | Standard cyclization (e.g., formamide, 180°C) |
Buyers targeting specific ATP-competitive kinase inhibition profiles must procure this exact isomer to achieve the necessary spatial geometry.
In medicinal chemistry, the thieno[3,4-d]pyrimidine scaffold serves as a critical bioisostere for quinazolines (derived from anthranilic acid). Replacing the benzene ring with the thiophene ring via 4-aminothiophene-3-carboxylic acid reduces the molecular weight and alters lipophilicity while maintaining low-nanomolar to sub-micromolar IC50 values against targets like reverse transcriptase and various kinases [1]. This modification often improves aqueous solubility and bypasses existing quinazoline intellectual property[2].
| Evidence Dimension | Physicochemical Properties (MW and LogP) |
| Target Compound Data | Thieno[3,4-d]pyrimidine core |
| Comparator Or Baseline | Quinazoline core |
| Quantified Difference | Lower molecular weight, altered LogP, comparable IC50 |
| Conditions | In vitro kinase/RT inhibition assays |
Provides a strategic procurement rationale for drug discovery programs needing to optimize the physicochemical properties of quinazoline-like leads.
For chemical biology labs developing emissive RNA/DNA alphabets (thA, thG, thU, thC) where high quantum yield and native Watson-Crick base pairing are required, this compound is the mandatory precursor[1].
For medicinal chemistry programs targeting EGFR, VEGFR, or JAK3, where the thieno[3,4-d]pyrimidine scaffold offers a distinct ATP-pocket binding mode compared to traditional quinazolines or thieno[2,3-d]pyrimidines [2].
For overcoming poor aqueous solubility or metabolic liabilities in existing benzene-fused heterocycles, utilizing the thiophene ring's altered lipophilicity and electron density accessed exclusively through this isomer [3].